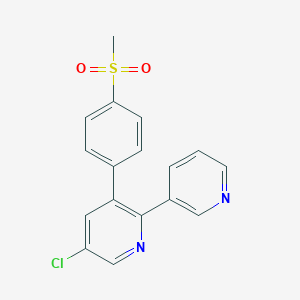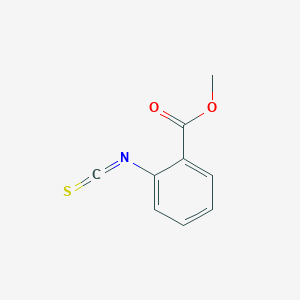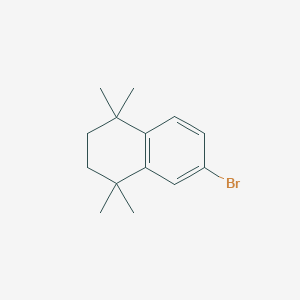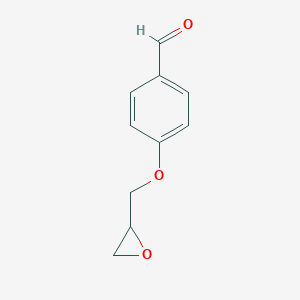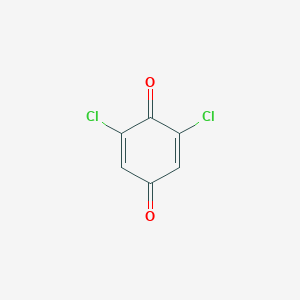![molecular formula C21H37NO3S2 B104646 [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-24-6](/img/structure/B104646.png)
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, also known as ABT-702, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyridine family and has a unique chemical structure that makes it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves the inhibition of two enzymes involved in purine metabolism, namely, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH). HGPRT is responsible for the conversion of hypoxanthine and guanine to their corresponding nucleotides, while IMPDH converts inosine monophosphate to xanthosine monophosphate. By inhibiting these enzymes, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate reduces the production of purine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate for lab experiments is its specificity for HGPRT and IMPDH, which makes it a valuable tool for studying purine metabolism. However, its low solubility and poor pharmacokinetic properties limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, including the development of more potent and selective inhibitors of HGPRT and IMPDH, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its neuroprotective effects in human clinical trials. Additionally, the use of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate as a tool for studying purine metabolism in various diseases could provide valuable insights into disease pathogenesis and potential therapeutic targets.
Métodos De Síntesis
The synthesis of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves a multi-step process that starts with the preparation of tert-butylsulfanylpyridine. This intermediate is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the introduction of an acetyl group at the 1-position of the pyridine ring. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of enzymes involved in purine metabolism, which is essential for the growth and proliferation of cancer cells. Additionally, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in animal models. It has also been studied for its potential use in the treatment of multiple sclerosis, where it has shown promising results in reducing disease severity and progression.
Propiedades
Número CAS |
18794-24-6 |
|---|---|
Nombre del producto |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
Fórmula molecular |
C21H37NO3S2 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C21H37NO3S2/c1-13(23)22-16(26-20(6,7)8)12-15(19(3,4)5)17(27-21(9,10)11)18(22)25-14(2)24/h12,16-18H,1-11H3 |
Clave InChI |
HVGSPMLKOZDGFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
SMILES canónico |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






